molecular formula C14H12ClNO2 B185464 N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide CAS No. 43069-64-3

N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide

Cat. No. B185464
CAS RN: 43069-64-3
M. Wt: 261.7 g/mol
InChI Key: LVBNTQRVWHUJOP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties could include reactivity, flammability, and types of chemical reactions the substance typically undergoes.


Scientific Research Applications

  • Antimicrobial Studies

    • Field : Medicinal Chemistry
    • Application : Synthesis of metal complexes of mixed ligands p-Chlorophenyl-, p-Bromophenyl-dithiocarbamates .
    • Method : The spectral properties of the metal complexes were obtained using the FTIR and UV/Vis spectroscopic techniques .
    • Results : Their antibacterial studies revealed that these complexes as well as the ligands could serve as possible antibacterial agents against pathogens .
  • Nitrogen-Containing Molecules and Their Biological Applications

    • Field : Medicinal Chemistry
    • Application : Structure-activity relationship (SAR) studies revealed that p-chlorophenyl ring on the N1 of the β-lactam ring provided enhanced anticancer activity .
    • Method : The method of application or experimental procedures was not specified in the source .
    • Results : Enhanced anticancer activity against the colon cancer (SW1116) cell line was observed .
  • Synthesis of 2-Amino Imidazole Derivative

    • Field : Organic Chemistry
    • Application : A new 2-amino imidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, has been synthesized .
    • Method : The reaction was conducted in a ChCl (cholinium chloride)/urea eutectic mixture, which is a nature-inspired and environmentally friendly reaction medium .
    • Results : The results or outcomes obtained were not specified in the source .
  • Extraction of Cr(VI) and U(VI) Ions

    • Field : Industrial Chemistry
    • Application : A new hydroxamic acid, N-p-Chlorophenyl-N-phenylacetohydroxamic acid, was synthesized and used as an analytical reagent for the extraction of Cr(VI) and U(VI) ions .
    • Method : The acid was characterized by determination of its melting point, nitrogen content, chlorine content, characteristic infrared functional groups absorption, and determination of its molecular weight .
    • Results : The extraction of Cr(VI) and U(VI) ions was found to be 98.61% and 70.20% respectively .
  • Biological Potential of Indole Derivatives

    • Field : Pharmaceutical Sciences
    • Application : Indole derivatives, which can contain a p-Chlorophenyl group, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Method : The method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .

Safety And Hazards

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Future Directions

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I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(4-chlorophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-2,5-8,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBNTQRVWHUJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962878
Record name 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

CAS RN

43069-64-3
Record name N-(p-Chlorophenyl)-4-cyclohexene-1,2-dicarboximide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043069643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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